Methyl 1-boc-3-fluoroazetidine-3-carboxylate
Description
Properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl 3-fluoroazetidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16FNO4/c1-9(2,3)16-8(14)12-5-10(11,6-12)7(13)15-4/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBYZMANWZNNZDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C(=O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501135380 | |
| Record name | 1,3-Azetidinedicarboxylic acid, 3-fluoro-, 1-(1,1-dimethylethyl) 3-methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501135380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363382-00-6 | |
| Record name | 1,3-Azetidinedicarboxylic acid, 3-fluoro-, 1-(1,1-dimethylethyl) 3-methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363382-00-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Azetidinedicarboxylic acid, 3-fluoro-, 1-(1,1-dimethylethyl) 3-methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501135380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Efficiency and Yield
Industrial Applicability
Large-scale production favors the bromofluorination method due to well-established protocols. For example, a 5000 L reactor process using NaBH₄ reduction and Boc protection achieves a 91% yield after purification . In contrast, DAST-based methods are preferred for laboratory-scale synthesis due to shorter reaction times.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-boc-3-fluoroazetidine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic conditions, typically using hydrochloric acid or trifluoroacetic acid.
Oxidation and Reduction: Various oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., lithium aluminum hydride) can be used.
Major Products Formed
Substitution: Products depend on the nucleophile used.
Hydrolysis: The free amine derivative of the azetidine ring.
Oxidation and Reduction: Specific products depend on the reagents and conditions used.
Scientific Research Applications
Methyl 1-boc-3-fluoroazetidine-3-carboxylate is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Pharmaceutical Research: As an intermediate in the synthesis of potential drug candidates.
Material Science: In the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 1-boc-3-fluoroazetidine-3-carboxylate depends on its specific application. In pharmaceutical research, it may act as a precursor to bioactive compounds that interact with molecular targets such as enzymes or receptors . The exact pathways and targets vary depending on the final compound synthesized from this intermediate .
Comparison with Similar Compounds
Ring Size and Conformational Effects
- Azetidine (4-membered ring) : High ring strain increases reactivity and binding affinity but may reduce metabolic stability. The fluorinated analog’s strain is exploited in protease inhibitor design .
- Piperidine (6-membered ring) : Reduced strain improves solubility and metabolic half-life, making it suitable for oral drug candidates .
- Pyrrolidine (5-membered ring) : Balances strain and flexibility, often used in kinase inhibitors .
Substituent Effects
- Fluorine : Enhances electronegativity, improving membrane permeability and resistance to oxidative metabolism. The 3-fluoro position in azetidine derivatives is critical for target engagement .
- Methyl Ester vs. Methoxy : The ester group (COOCH₃) offers a handle for further functionalization (e.g., hydrolysis to carboxylic acid), whereas methoxy (OCH₃) increases hydrophilicity .
- Iodomethyl Group : Introduces a heavy atom for radiopharmaceutical labeling or Suzuki-Miyaura cross-coupling .
Biological Activity
Methyl 1-Boc-3-fluoroazetidine-3-carboxylate is a fluorinated cyclic beta-amino acid that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound serves as a versatile building block for the synthesis of various bioactive molecules. This article delves into the biological activity of this compound, highlighting its applications, mechanisms of action, and relevant research findings.
Structure and Synthesis
This compound features a tert-butoxycarbonyl (Boc) protecting group, a fluorine atom at the 3-position of the azetidine ring, and a carboxylate functional group. The synthesis typically involves several steps, including bromofluorination and subsequent transformations to yield the desired product. The general synthetic pathway can be summarized as follows:
- Bromofluorination : Starting from suitable precursors, bromofluorination introduces the fluorine atom.
- Ring Closure : The azetidine ring is formed through intramolecular substitutions.
- Protection and Functionalization : The Boc group is added to enhance stability and reactivity in further synthetic applications.
Medicinal Chemistry Applications
This compound has been explored for its potential in drug development, particularly in the following areas:
- Antimicrobial Activity : Preliminary studies indicate that derivatives containing this compound can exhibit significant antimicrobial properties. Research suggests that the incorporation of 3-fluoroazetidine into peptides enhances their efficacy against resistant bacterial strains.
- Cancer Therapeutics : The compound has been evaluated in the context of pancreatic cancer cell growth inhibition. Structure-activity relationship studies have shown that modifications to the azetidine structure can lead to improved potency against cancer cells .
The biological activity of this compound is largely attributed to its interactions with specific molecular targets, including enzymes and receptors. The presence of fluorine is known to enhance binding affinity through:
- Hydrogen Bonding : The fluorine atom can participate in hydrogen bonding interactions that stabilize the ligand-receptor complex.
- Electrostatic Interactions : The carboxylic acid group can interact with positively charged residues in proteins, influencing enzymatic activity and receptor binding.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound and its derivatives. Key findings include:
Q & A
Q. What are the common synthetic routes for Methyl 1-Boc-3-fluoroazetidine-3-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves fluorination of a Boc-protected azetidine precursor. A key route ( ) uses 1-Boc-3-hydroxyazetidine-3-carboxylate as a starting material, with fluorinating agents like sulfur tetrafluoride (SF₄) or N-fluorobenzenesulfonimide (NFSI). Reaction conditions (e.g., solvent polarity, temperature) critically impact yield:
- SF₄ : Requires anhydrous conditions (dichloromethane, 0°C to RT) but may generate side products due to over-fluorination.
- NFSI : More selective, often used in acetonitrile at 40–60°C, yielding >80% purity after column chromatography .
Table 1 : Comparison of Fluorination Methods
| Fluorinating Agent | Solvent | Temp. (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| SF₄ | DCM | 0–25 | 65–70 | 85 |
| NFSI | MeCN | 40–60 | 75–80 | 95 |
Q. How is the purity of this compound validated in synthetic workflows?
- Methodological Answer : Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C). Key impurities include unreacted starting material (detectable at δ 4.2–4.5 ppm in ¹H NMR) and de-Boc byproducts. For batch consistency, use LC-MS to confirm molecular ion peaks (m/z ~261.3) .
Advanced Research Questions
Q. How can conformational analysis of the azetidine ring inform drug design?
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Discrepancies between NMR/IR and crystallographic data often arise from solvent effects or dynamic proton exchange . Mitigation steps:
Q. How can derivatization of this compound expand its utility in medicinal chemistry?
- Methodological Answer : The ester and Boc groups enable diverse modifications:
- Ester hydrolysis : Use LiOH/THF/H₂O to generate the carboxylic acid for peptide coupling .
- Boc deprotection : Treat with TFA/DCM to expose the free amine for alkylation or acylation .
Table 2 : Derivatives and Applications
| Derivative | Target Application | Key Reagents |
|---|---|---|
| 3-Fluoroazetidine-3-acid | β-amino acid scaffolds | LiOH, THF |
| 3-Fluoroazetidine sulfonamide | Kinase inhibitors | Chlorosulfonyl isocyanate |
Methodological Notes
- Structural analogs (e.g., tert-butyl 3-fluoro-3-formylazetidine-1-carboxylate ) should be cross-referenced for SAR studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
